N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide
Description
N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a 4-methylpiperazine-phenylmethyl group and a furan-2-carboxamide moiety.
Properties
IUPAC Name |
N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-phenylmethyl]thiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-16-17(2)29-23(24-22(27)19-10-7-15-28-19)20(16)21(18-8-5-4-6-9-18)26-13-11-25(3)12-14-26/h4-10,15,21H,11-14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWVXNOEGXRROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=CC=C2)N3CCN(CC3)C)NC(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.
Mode of Action
The compound binds to the inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. This binding inhibits the activity of the tyrosine kinases, thereby affecting the phosphorylation process and ultimately influencing cell division, growth, and death.
Biochemical Pathways
The compound’s interaction with tyrosine kinases affects various biochemical pathways. By inhibiting these enzymes, the compound can disrupt the signaling pathways that regulate cell division and growth. This disruption can lead to the inhibition of tumor growth and proliferation.
Result of Action
The result of the compound’s action is the inhibition of cell division and growth, particularly in cancer cells. By binding to and inhibiting tyrosine kinases, the compound disrupts the cellular processes regulated by these enzymes. This disruption can lead to the inhibition of tumor growth and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : Piperazine-carboxamide derivatives typically exhibit high melting points (>200°C), as seen in Compounds 34 (239–240°C) and 36 (226–228°C) . This trend suggests that the target compound may also display thermal stability due to hydrogen bonding from the carboxamide and piperazine groups.
- Solubility : The presence of polar groups (e.g., piperazine, hydroxyl) in analogs like Compound 34 enhances solubility in polar solvents (e.g., MeOH, EtOH), whereas hydrophobic substituents (e.g., phenylmethyl in the target compound) may reduce aqueous solubility .
Pharmacological Potential
While biological data for the target compound are unavailable, structurally related molecules exhibit receptor-binding profiles:
- Piperazine Derivatives : Compounds 34–37 () target serotonin or dopamine receptors due to their piperazine-aryl motifs, a feature shared with the target compound .
- Furan-Carboxamides : AZ331 and AZ257 () demonstrate antidiabetic and antimicrobial activities, suggesting that the furan-2-carboxamide group in the target compound may confer similar bioactivity .
Key Structural Differences and Implications
- Heterocyclic Core : Replacing benzofuran (Compound 34) with thiophene (target compound) could alter electronic properties and binding affinity due to sulfur’s electronegativity.
- Substituent Effects : The 4-methylpiperazine group in the target compound may enhance metabolic stability compared to 2-methoxyphenyl-substituted analogs (Compounds 34–37) .
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